REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[C:10]1(=[O:17])[O:16][C:14](=[O:15])[CH2:13][CH2:12][CH2:11]1>C1C=CC=CC=1>[CH:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[NH:1][C:10]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[O:17])=[O:5]
|
Name
|
|
Quantity
|
2.87 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
3.26 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC(=O)O1)=O
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10.5 hours
|
Duration
|
10.5 h
|
Type
|
CUSTOM
|
Details
|
Benzene was removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:1- ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C=CC=C1)NC(=O)CCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.12 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |